molecular formula C16H18N2O B2473548 6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone CAS No. 1429221-97-5

6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone

Cat. No. B2473548
CAS RN: 1429221-97-5
M. Wt: 254.333
InChI Key: PLNZKJSGVSCOHO-RMKNXTFCSA-N
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Description

“6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C16H18N2O . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of similar compounds often involves a sequence of reactions including aldolic condensation, bromination, and Hantzsch reaction . The exact synthesis process for “this compound” might vary depending on the specific requirements and conditions.


Chemical Reactions Analysis

This compound, like other similar compounds, can participate in various chemical reactions. For instance, it might undergo reactions involving its pyridazinone ring or the isopropylstyryl group . The exact reactions would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Synthesis and Biological Activity

6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone and its derivatives have been extensively studied for their synthesis and biological activities. These compounds exhibit significant pharmacological properties:

  • Analgesic and Anti-inflammatory Effects : Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, closely related to the queried compound, demonstrate notable analgesic and anti-inflammatory activities. They have been tested using methods like the phenylbenzoquinone-induced writhing test and carrageenan-induced paw edema method. Notably, these compounds did not exhibit gastric ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (Şahina et al., 2004).

  • Cardiovascular Agents : The crystal and molecular structures of various 6-substituted pyridazinone derivatives have been analyzed as part of studies investigating the relationship between their structure and cardiovascular properties (Prout et al., 1994).

  • Synthesis of Stereosiomers : The synthesis of different stereoisomers of a compound closely related to this compound has shown that each isomer exhibits a distinct pharmacological profile, which includes vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).

Chemical and Pharmacological Research

These compounds are also the subject of diverse chemical and pharmacological research:

  • Chromatography Studies : Studies focusing on the enantioseparation of pyridazinone derivatives in chromatography have been conducted. This research is particularly relevant for the pharmaceutical industry, especially in the context of cardiotonic agents like levosimendan (Cheng et al., 2019).

  • Herbicide Research : Substituted pyridazinone compounds, similar to the queried compound, have been explored for their inhibitory effects on the Hill reaction and photosynthesis in plants, positioning them as potential herbicides (Hilton et al., 1969).

  • Antihypertensive Activities : Research on pyrrole substituted aryl pyridazinone and phthalazinone derivatives, including those related to this compound, has indicated their potential as antihypertensive agents (Demirayak et al., 2004).

properties

IUPAC Name

2-methyl-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-16(19)18(3)17-15/h4-12H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNZKJSGVSCOHO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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